molecular formula C9H12N2O2 B2945441 N-Methyl-1-(3-nitrophenyl)ethanamine CAS No. 118949-34-1

N-Methyl-1-(3-nitrophenyl)ethanamine

Cat. No. B2945441
CAS RN: 118949-34-1
M. Wt: 180.207
InChI Key: OFDFLRRBKHRICK-UHFFFAOYSA-N
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Description

“N-Methyl-1-(3-nitrophenyl)ethanamine” is a chemical compound with the CAS Number: 19499-61-7 . It has a molecular weight of 166.18 . The compound is typically stored in a refrigerator and is a colorless to light-yellow liquid .


Molecular Structure Analysis

The IUPAC name for this compound is N-methyl (3-nitrophenyl)methanamine . The InChI code for this compound is 1S/C8H10N2O2/c1-9-6-7-3-2-4-8(5-7)10(11)12/h2-5,9H,6H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a colorless to light-yellow liquid . and is typically stored in a refrigerator .

Scientific Research Applications

Preparation of Enriched Compounds

  • Isotope Enrichment : N-Methyl-1-(3-nitrophenyl)ethanamine derivatives have been used in preparing isotopically enriched compounds, essential for various biochemical and medical research applications. This includes preparations of the hydrochloride of partially enriched derivatives like [18O]-2, [15N]-2, and [14C]-2, and their subsequent conversion into various anilines (Yilmaz & Shine, 1988).

Biochemical Pharmacology

  • Pharmacological Research : The study of psychoactive substituted N-benzylphenethylamines, closely related to this compound, reveals insights into the mechanisms of action of these compounds and their interactions with neurotransmitters like serotonin (Eshleman et al., 2018).

Ligand Synthesis and Complex Formation

  • Chiral Ligands : Research on the synthesis of chiral, conformationally mobile tripodal ligands, which are structurally related to this compound, explores their ability to form complexes with metals like ZnII and CuII. This has implications for catalysis and materials science (Canary et al., 1998).

Catalysis in Organic Synthesis

  • Nickel Catalysis : The use of chiral (pyridyl)imine nickel(II) complexes, derived from compounds structurally similar to this compound, in catalyzing the transfer hydrogenation of ketones is a significant application in organic synthesis (Kumah et al., 2019).

Metabolism and Toxicology Studies

  • Toxicology and Metabolic Pathways : Studies on the metabolism of isomeric compounds similar to this compound, such as the metabolic formation of benzene derivatives in rats, contribute to understanding the toxicological properties and metabolic pathways of these compounds (Schweinsberg et al., 1979).

Synthesis of Advanced Materials

  • Advanced Macromolecular Architectures : The creation of novel alkoxyamines, derived from this compound, through intermolecular radical addition onto olefins, is crucial for the synthesis of complex macromolecular structures in polymer science (Dufils et al., 2007).

Environmental Science and Bioremediation

  • Biodegradation Studies : Research on the biodegradation of nitrophenol derivatives, similar to this compound, by specific bacterial strains contributes to understanding environmental decontamination and bioremediation processes (Bhushan et al., 2000).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

N-methyl-1-(3-nitrophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7(10-2)8-4-3-5-9(6-8)11(12)13/h3-7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDFLRRBKHRICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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